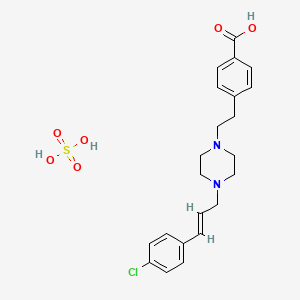

BM 15766 sulfate

Description

The exact mass of the compound 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-[4-[(E)-3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O2.H2O4S/c23-21-9-5-18(6-10-21)2-1-12-24-14-16-25(17-15-24)13-11-19-3-7-20(8-4-19)22(26)27;1-5(2,3)4/h1-10H,11-17H2,(H,26,27);(H2,1,2,3,4)/b2-1+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMQIVIYKXXEIT-TYYBGVCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)CC=CC3=CC=C(C=C3)Cl.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)C/C=C/C3=CC=C(C=C3)Cl.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86621-94-5 | |

| Record name | 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1-piperazinyl]ethyl]benzoic acid sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BM 15766 Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BM 15766 sulfate (B86663), a potent hypolipidemic agent. The information presented herein is curated for professionals in the fields of biomedical research and drug development, with a focus on the molecular interactions, biochemical consequences, and experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of 7-Dehydrocholesterol (B119134) Reductase (DHCR7)

BM 15766 sulfate exerts its primary effect by inhibiting the enzyme 7-dehydrocholesterol reductase (DHCR7), also known as Δ7-sterol reductase.[1][2][3] This enzyme is a critical component of the Kandutsch-Russell pathway of cholesterol biosynthesis, where it catalyzes the final step: the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol.[4][5] The inhibition of DHCR7 by this compound leads to a dose-dependent reduction in cellular and serum cholesterol levels.[6][7]

A direct consequence of this enzymatic blockade is the accumulation of the substrate, 7-dehydrocholesterol, and its isomer, 8-dehydrocholesterol, in cells and tissues.[6][8] This induced biochemical profile, characterized by hypocholesterolemia and an accumulation of 7-DHC, phenocopies the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), which is caused by mutations in the DHCR7 gene.[5][8][9] As such, this compound is frequently used as a research tool to create animal models of SLOS to study the pathophysiology of the disease and the role of cholesterol in embryonic development.[8][9]

The inhibition of DHCR7 by BM 15766 is specific and potent.[3][10] This targeted action makes it a valuable compound for investigating the downstream effects of reduced cholesterol synthesis and 7-DHC accumulation on various cellular processes.

Signaling Pathway: Cholesterol Biosynthesis

The following diagram illustrates the terminal steps of the cholesterol biosynthesis pathway and highlights the point of inhibition by this compound.

Quantitative Data on Efficacy

The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes key findings:

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ | Human Δ7-sterol reductase (expressed in yeast microsomes) | 1.2 µM | [3] |

| IC₅₀ | Inhibition of cholesterol biosynthesis in human HL-60 cells | 500 nM | [2] |

| Cholesterol Biosynthesis Inhibition | Primary rat hepatocytes | >90% | [6] |

| Reduction in Total Abeta Production | Transformed cell line (co-treated with simvastatin (B1681759) and mevalonate) | Correlated with decreased cellular cholesterol (r = 0.9683, p = 0.0317) | [11] |

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. Below are descriptions of the general methodologies employed.

1. In Vitro Enzyme Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of this compound on DHCR7 activity.

-

Methodology:

-

Heterologous expression of human Δ7-sterol reductase in a suitable system, such as Saccharomyces cerevisiae microsomes.[3]

-

Incubation of the microsomes containing the recombinant enzyme with the substrate, 7-dehydrocholesterol, and the cofactor, NADPH.[3]

-

Addition of varying concentrations of this compound to the reaction mixture.

-

Quantification of the product, cholesterol, using methods like gas chromatography-mass spectrometry (GC-MS).

-

Calculation of the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.[3]

-

2. Cell-Based Cholesterol Biosynthesis Assay:

-

Objective: To assess the effect of this compound on de novo cholesterol synthesis in cultured cells.

-

Methodology:

-

Culturing of cells, such as primary rat hepatocytes or human HL-60 cells.[2][6]

-

Incubation of the cells with a radiolabeled precursor of cholesterol, typically [¹⁴C]-acetate.[6]

-

Treatment of the cells with a range of this compound concentrations.

-

After an incubation period, extraction of total lipids from the cells and the culture medium.[6]

-

Separation and quantification of radiolabeled sterols (cholesterol and its precursors) using techniques like thin-layer chromatography (TLC) followed by scintillation counting or GC-MS.[6]

-

Determination of the dose-dependent inhibition of cholesterol synthesis and the accumulation of 7-dehydrocholesterol.[6]

-

3. In Vivo Studies in Animal Models:

-

Objective: To evaluate the effects of this compound on plasma lipid profiles and to model Smith-Lemli-Opitz syndrome.

-

Methodology:

-

Administration of this compound to laboratory animals, such as rats, through oral gavage or other appropriate routes.[7][8][9]

-

Collection of blood samples at various time points.

-

Extraction and analysis of serum sterols (cholesterol, 7-dehydrocholesterol, 8-dehydrocholesterol) using GC-MS.[8]

-

Monitoring of physiological and developmental parameters, particularly in studies modeling SLOS, which may include observation for congenital malformations.[8][9]

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.

Conclusion

This compound is a well-characterized inhibitor of 7-dehydrocholesterol reductase, the terminal enzyme in cholesterol biosynthesis. Its mechanism of action, involving the reduction of cholesterol and the accumulation of 7-dehydrocholesterol, is firmly established through a variety of in vitro and in vivo experimental approaches. This compound serves as an invaluable tool for researchers and scientists in the study of cholesterol metabolism, the pathophysiology of Smith-Lemli-Opitz syndrome, and the broader role of cholesterol in cellular and developmental processes. For professionals in drug development, understanding the specific inhibitory profile of this compound can inform the design and evaluation of novel therapeutic agents targeting lipid metabolism.

References

- 1. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular cloning and expression of the human Δ7-sterol reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Increasing cholesterol synthesis in 7-dehydrosterol reductase (DHCR7) deficient mouse models through gene transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of BM 15.766 on serum lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

BM 15766 Sulfate as a 7-Dehydrocholesterol Reductase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM 15766 sulfate (B86663) is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its action leads to a significant reduction in cellular and plasma cholesterol levels, accompanied by a corresponding accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC). This biochemical profile mimics the metabolic state of Smith-Lemli-Opitz Syndrome (SLOS), a congenital disorder caused by mutations in the DHCR7 gene. Consequently, BM 15766 sulfate serves as an invaluable pharmacological tool for creating in vitro and in vivo models of SLOS, facilitating research into the pathophysiology of the disease and the development of potential therapeutic interventions. Furthermore, its ability to modulate cholesterol homeostasis has made it a subject of investigation in other research areas, including neurobiology and oncology, where cholesterol metabolism plays a critical role. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on sterol metabolism, detailed experimental protocols for its use, and its impact on cellular signaling pathways.

Introduction

Cholesterol is an essential structural component of cellular membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The biosynthesis of cholesterol is a complex, multi-step process, with 7-dehydrocholesterol reductase (DHCR7) catalyzing the final step: the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2] The critical role of DHCR7 is underscored by the severe developmental abnormalities observed in Smith-Lemli-Opitz Syndrome (SLOS), an autosomal recessive disorder resulting from deficient DHCR7 activity.[2]

This compound, a piperazine (B1678402) derivative, has been identified as a specific and potent inhibitor of DHCR7.[3] By blocking the conversion of 7-DHC to cholesterol, this compound induces a biochemical phenotype that closely resembles SLOS, characterized by hypocholesterolemia and an accumulation of 7-DHC and its metabolites.[4] This property makes it an indispensable tool for researchers studying the molecular consequences of impaired cholesterol synthesis and for developing and testing therapeutic strategies for SLOS.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the use of this compound as a DHCR7 inhibitor. It covers the compound's mechanism of action, provides quantitative data on its effects, outlines key experimental protocols, and explores its influence on cellular signaling.

Mechanism of Action

This compound acts as a direct inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).[3] This enzyme is responsible for reducing the C7-C8 double bond in 7-dehydrocholesterol to produce cholesterol.[1][2] The inhibition of DHCR7 by BM 15766 leads to a dose-dependent decrease in the synthesis of cholesterol and a concurrent accumulation of 7-DHC in cells and tissues.[5][6] The accumulated 7-DHC can be incorporated into cell membranes, potentially altering their physical properties and the function of membrane-associated proteins.

Quantitative Data

The inhibitory effects of this compound on DHCR7 and cholesterol synthesis have been quantified in various experimental systems. The following tables summarize key quantitative data from published studies.

| Parameter | Cell Line | Value | Description | Reference |

| IC50 | HL-60 | 500 nM | Inhibition of 7-dehydroxycholesterol reductase-mediated cholesterol biosynthesis assessed by 2-[13C]acetate incorporation after 24 hours. | [7] |

| IC50 | Human enzyme | 1.2 µM | Inhibition of heterologously expressed human Δ7-sterol reductase. |

Table 1: In Vitro Inhibitory Activity of this compound

| Experimental System | BM 15766 Concentration | Effect on Cholesterol Levels | Effect on 7-DHC Levels | Reference |

| Primary rat hepatocytes | 10⁻⁸ M to 2 x 10⁻⁵ M | >90% reduction | Significant increase in cells and medium | [5] |

| Transformed human cell line | 2.5 µM - 5 µM | Dose-dependent reduction | Not specified | [8] |

Table 2: Effects of this compound on Sterol Levels in Cell Culture

| Animal Model | Dosage | Effect on Serum Cholesterol | Effect on Serum 7-DHC | Other Observations | Reference |

| Rats | Dose-dependent | Marked reduction | Accumulation | Reduction in triglycerides | [4] |

| Pregnant Rats | 300 mg/kg/d (in olive oil) | Decreased to a plateau | Reached 25-44% of total sterols | Holoprosencephaly spectrum of malformations in fetuses | [4] |

Table 3: In Vivo Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation and Storage of this compound Solutions

-

Solubility: this compound is soluble in DMSO at concentrations up to 4 mg/mL. It is insoluble in water.

-

Stock Solution Preparation: For in vitro experiments, prepare a stock solution in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.83 mg of this compound (MW: 482.98 g/mol ) in 1 mL of DMSO.

-

Storage: Store the solid compound at 2-8°C. Store stock solutions in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

In Vitro DHCR7 Inhibition Assay in Cultured Cells

This protocol describes a general method for treating cultured cells with this compound to inhibit DHCR7 and subsequently analyzing the changes in sterol levels.

Materials:

-

Cultured cells (e.g., human fibroblasts, HepG2, Neuro2a)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Reagents for cell lysis and protein quantification

-

Reagents and standards for sterol extraction and analysis (see Protocol 4.3)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to low micromolar). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 to 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Harvest: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using an appropriate lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for normalization of sterol data.

-

Sterol Analysis: Proceed with the extraction and analysis of sterols from the cell lysates as described in Protocol 4.3.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of cholesterol and 7-dehydrocholesterol from biological samples.

Materials:

-

Cell lysates or tissue homogenates

-

Internal standards (e.g., epicoprostanol (B1214048) or deuterated sterols)

-

Solvents for extraction (e.g., hexane, isopropanol, chloroform, methanol)

-

Reagents for saponification (e.g., ethanolic potassium hydroxide)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Sample Preparation and Internal Standard Spiking: To a known amount of cell lysate or tissue homogenate, add a known amount of the internal standard.

-

Saponification: Add ethanolic potassium hydroxide (B78521) and incubate at an elevated temperature (e.g., 60°C) for 1-2 hours to hydrolyze sterol esters.

-

Sterol Extraction: After cooling, add water and extract the non-saponifiable lipids (including sterols) with an organic solvent like hexane. Repeat the extraction multiple times to ensure complete recovery.

-

Drying: Pool the organic extracts and evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization: Re-dissolve the dried lipid extract in a suitable solvent (e.g., pyridine (B92270) or toluene) and add the derivatizing agent (BSTFA + 1% TMCS). Incubate at an elevated temperature (e.g., 60-70°C) for 30-60 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a temperature program to separate the different sterol-TMS ethers based on their boiling points and interaction with the column stationary phase.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of cholesterol-TMS and 7-DHC-TMS, as well as the internal standard.

-

-

Data Analysis: Quantify the amounts of cholesterol and 7-DHC by comparing their peak areas to the peak area of the internal standard and using a calibration curve generated with known standards.

Signaling Pathways and Logical Relationships

The inhibition of DHCR7 by this compound has significant implications for cellular signaling pathways that are dependent on cholesterol or are sensitive to the accumulation of 7-DHC.

Cholesterol Biosynthesis Pathway

The primary effect of this compound is the direct inhibition of the final step in the cholesterol biosynthesis pathway.

Caption: Inhibition of DHCR7 by this compound in the cholesterol biosynthesis pathway.

Hedgehog Signaling Pathway

Cholesterol plays a crucial role in the Hedgehog (Hh) signaling pathway. The Hh protein undergoes autoprocessing and covalent modification with cholesterol, which is essential for its proper signaling activity. Furthermore, the activity of the 7-transmembrane protein Smoothened (SMO), a key component of the Hh pathway, is regulated by sterols. Inhibition of DHCR7 by this compound can therefore impact Hh signaling. Evidence suggests that DHCR7 can act as a negative regulator of the Hh pathway at the level of SMO.

Caption: The influence of DHCR7 and its inhibitor this compound on the Hedgehog signaling pathway.

Experimental Workflow for Studying DHCR7 Inhibition

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a cell-based model.

Caption: A typical experimental workflow for studying the effects of this compound in vitro.

Conclusion

This compound is a powerful and specific pharmacological tool for the inhibition of 7-dehydrocholesterol reductase. Its ability to induce a Smith-Lemli-Opitz Syndrome-like biochemical phenotype in vitro and in vivo has made it instrumental in advancing our understanding of this complex disorder. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in research settings. As our understanding of the intricate roles of cholesterol in cellular processes continues to expand, the utility of specific inhibitors like this compound will undoubtedly grow, opening new avenues for research in developmental biology, neurodegeneration, and beyond.

References

- 1. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BM 15766 Sulfate: Chemical Properties, Structure, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM 15766 sulfate (B86663) is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its action leads to a significant reduction in cellular cholesterol levels and a corresponding accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC). This targeted inhibition makes BM 15766 sulfate a valuable research tool for studying the physiological roles of cholesterol and the pathophysiology of disorders of cholesterol synthesis, such as Smith-Lemli-Opitz syndrome (SLOS). This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its use in in vitro and in vivo research settings.

Chemical Properties and Structure

BM 15766, also known by its synonym 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1- piperazinyl]ethyl]benzoic acid, is a piperazine (B1678402) derivative.[1] The sulfate salt is the commonly used form in research.

| Property | Value | Reference |

| IUPAC Name | 4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid | [2] |

| Synonym | 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1- piperazinyl]ethyl]benzoic acid sulfate | [1] |

| CAS Number | 86621-94-5 | [1][3][4] |

| Molecular Formula | C22H25ClN2O2 · H2SO4 | [1][3][4] |

| Molecular Weight | 482.98 g/mol | [1][3][4] |

| Appearance | White to off-white powder | [3] |

| Melting Point | >300 °C | [3] |

| Solubility | Soluble in DMSO (4 mg/mL); Insoluble in water | [1] |

| Storage | 2-8°C | [1] |

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound exerts its biological effects by specifically inhibiting the enzyme 7-dehydrocholesterol reductase (DHCR7). This enzyme catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, the final step in the cholesterol biosynthesis pathway.[1][5] Inhibition of DHCR7 leads to a dose-dependent reduction in cholesterol synthesis and an accumulation of 7-DHC and its isomer, 8-dehydrocholesterol, within cells and in circulation.[1] This induced biochemical phenotype mimics that of the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), making this compound an invaluable tool for creating animal and cellular models of this disease.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified in various experimental systems.

| Parameter | Cell Line/System | Value | Reference |

| IC50 | HL-60 cells | 500 nM |

Note: Further quantitative data from dose-response studies in different cell lines and in vivo models would be beneficial for a more comprehensive understanding of the compound's potency.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common experimental settings.

In Vitro Treatment of Cultured Cells

This protocol describes the treatment of a generic mammalian cell line with this compound to study its effects on cholesterol biosynthesis.

Materials:

-

Mammalian cell line of interest (e.g., primary rat hepatocytes, HepG2, CHO)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates/flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.

-

Incubate the cells overnight to allow for attachment.

-

-

Treatment with this compound:

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-

Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting and Downstream Analysis:

-

After the incubation period, harvest the cells for downstream analysis. This may include:

-

Sterol analysis by GC-MS: To quantify the levels of cholesterol and 7-dehydrocholesterol.

-

Cholesterol biosynthesis assay: Using radiolabeled precursors like [14C]acetate.

-

Western blotting: To analyze the expression levels of proteins involved in cholesterol metabolism.

-

RT-qPCR: To analyze the gene expression of relevant targets.

-

-

Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of cellular sterols following treatment with this compound.

Materials:

-

Cell pellets from in vitro experiments

-

Internal standards (e.g., epicoprostanol (B1214048) or deuterated cholesterol)

-

Chloroform:Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Nitrogen gas stream

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Lipid Extraction (Folch Method):

-

To the cell pellet, add a known amount of internal standard.

-

Add chloroform:methanol (2:1) and vortex thoroughly.

-

Add 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

-

Saponification (Optional, for total sterols):

-

To measure total sterols (free and esterified), the dried lipid extract can be saponified using ethanolic potassium hydroxide.

-

-

Derivatization:

-

To the dried lipid extract, add the silylating agent.

-

Incubate at a specific temperature (e.g., 60°C) for a set time to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.

-

Evaporate the silylating agent under nitrogen and reconstitute the sample in a suitable solvent (e.g., hexane).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate temperature program for the GC oven to separate the different sterols.

-

Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for specific ions of cholesterol-TMS and 7-DHC-TMS.

-

Identify and quantify the sterols based on their retention times and mass spectra compared to authentic standards.

-

In Vivo Administration in Rodent Models

This protocol provides a general guideline for the oral administration of this compound to rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Rats (specify strain, age, and sex)

-

Oral gavage needles

-

Standard animal housing and care facilities

Procedure:

-

Preparation of Dosing Solution:

-

Suspend this compound in the vehicle to the desired concentration. Ensure the suspension is homogenous before each administration.

-

-

Animal Dosing:

-

Administer the this compound suspension to the rats via oral gavage.

-

The dosage and frequency of administration will depend on the specific experimental design. A typical dose might range from 10 to 100 mg/kg/day.

-

A control group receiving only the vehicle should be included.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, collect blood and tissues for analysis.

-

Serum or plasma can be used for the analysis of sterol levels by GC-MS.

-

Tissues (e.g., liver, brain) can be processed for sterol analysis or other biochemical assays.

-

Conclusion

This compound is a powerful and specific tool for the investigation of cholesterol biosynthesis and its role in health and disease. Its ability to induce a chemical phenocopy of Smith-Lemli-Opitz syndrome provides researchers with a valuable model to explore the pathophysiology of this and other related disorders. The experimental protocols provided in this guide offer a starting point for the use of this compound in a variety of research applications. As with any experimental work, it is crucial to optimize these protocols for the specific cell lines, animal models, and analytical instrumentation being used.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and laboratory safety.

References

- 1. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CHOLESTEROL SYNTHESIS FROM C14—ACETATE IN MAN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [13-week subchronic oral toxicity study of ammonium sulfate in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

BM 15766 Sulfate: A Technical Guide to its Role in the Cholesterol Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM 15766 sulfate (B86663) is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) δ7-reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. This inhibition leads to a significant reduction in cellular and plasma cholesterol levels, accompanied by a corresponding accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC). Due to its precise mechanism of action, BM 15766 sulfate serves as an invaluable research tool for studying the physiological roles of cholesterol and the pathophysiology of disorders related to impaired cholesterol synthesis, such as Smith-Lemli-Opitz Syndrome (SLOS). This technical guide provides an in-depth overview of the core function of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of 7-dehydrocholesterol δ7-reductase.[1] This enzyme is responsible for the reduction of the C7-C8 double bond in 7-dehydrocholesterol to synthesize cholesterol. By blocking this critical step, this compound effectively halts the final stage of cholesterol production.

The inhibitory action of this compound leads to a dose-dependent decrease in cholesterol biosynthesis.[2][3] In primary rat hepatocytes, treatment with BM 15766 can reduce cholesterol synthesis by over 90%.[3] Concurrently, this inhibition causes a significant build-up of the substrate for DHCR7, 7-dehydrocholesterol, within cells and in circulation.[2]

Quantitative Data

The following tables summarize the quantitative effects of BM 15766 on cholesterol biosynthesis and sterol levels, as reported in preclinical studies.

Table 1: In Vitro Efficacy of BM 15766 in Primary Rat Hepatocytes

| Concentration | Inhibition of Cholesterol Biosynthesis | Reference |

| 10⁻⁸ M to 2 x 10⁻⁵ M | > 90% | [2] |

Table 2: Effect of BM 15766 on Sterol Levels in Rats

| Treatment | Effect on Cholesterol | Effect on 7-Dehydrocholesterol (7-DHC) | Reference |

| BM 15766 | Marked reduction in total serum sterol content | Accumulation to 25-44% of total sterols | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Inhibition of Cholesterol Biosynthesis in Primary Rat Hepatocytes

This protocol is adapted from studies investigating the dose-dependent effects of BM 15766 on cholesterol synthesis in cultured rat liver cells.[2][3]

Objective: To determine the inhibitory effect of this compound on the incorporation of a radiolabeled precursor into cholesterol in primary rat hepatocytes.

Materials:

-

This compound

-

Primary rat hepatocytes

-

Cell culture medium (e.g., Williams' Medium E)

-

[¹⁴C]-acetate

-

Scintillation fluid

-

Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Cell Culture: Isolate primary hepatocytes from adult rats and culture them in a suitable medium until they form a monolayer.

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻⁸ M to 2 x 10⁻⁵ M). Replace the culture medium with the medium containing BM 15766 and incubate for a specified period (e.g., 2-4 hours).

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2 hours) to allow for its incorporation into newly synthesized lipids.

-

Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and then extract the total lipids using a mixture of chloroform and methanol.

-

Separation and Quantification: Separate the different lipid fractions, including cholesterol and its precursors, using thin-layer chromatography (TLC). Scrape the spots corresponding to cholesterol and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of cholesterol biosynthesis for each concentration of BM 15766 by comparing the radioactivity in the cholesterol fraction of treated cells to that of untreated control cells.

In Vivo Studies in Rats

This protocol outlines a general procedure for administering BM 15766 to rats to study its effects on plasma sterol levels.

Objective: To assess the in vivo efficacy of this compound in reducing plasma cholesterol and increasing 7-dehydrocholesterol.

Materials:

-

This compound

-

Sprague-Dawley rats

-

Vehicle for administration (e.g., methylcellulose (B11928114) or olive oil)[4]

-

Gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the start of the experiment.

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

-

Administration: Administer the BM 15766 suspension to the rats orally via gavage.[5] The dosage and frequency of administration will depend on the specific study design. For example, a daily dose can be administered for a period of several days or weeks.[6]

-

Blood Collection: At predetermined time points, collect blood samples from the rats.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sterol Analysis: Analyze the plasma samples for cholesterol and 7-dehydrocholesterol levels using gas chromatography-mass spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols

This protocol provides a detailed method for the analysis of cholesterol and 7-dehydrocholesterol in biological samples.[7][8]

Objective: To separate and quantify cholesterol and 7-dehydrocholesterol in plasma or tissue extracts.

Materials:

-

Plasma or tissue lipid extract

-

Internal standard (e.g., epicoprostanol (B1214048) or deuterated cholesterol)

-

Saponification reagent (e.g., ethanolic potassium hydroxide)

-

Extraction solvent (e.g., hexane (B92381) or diethyl ether)

-

Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: To a known amount of plasma or lipid extract, add the internal standard.

-

Saponification: Hydrolyze the sterol esters by adding the saponification reagent and heating the mixture (e.g., at 60°C for 1 hour). This step liberates the free sterols.

-

Extraction: After cooling, extract the non-saponifiable lipids (including cholesterol and 7-DHC) into an organic solvent.

-

Derivatization: Evaporate the solvent and derivatize the sterols by adding the silylating reagent and heating (e.g., at 60°C for 30 minutes). This step converts the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers, which are suitable for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a temperature program to separate the different sterol-TMS ethers based on their boiling points and interaction with the column stationary phase.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

-

Quantification: Identify the peaks corresponding to cholesterol-TMS and 7-DHC-TMS based on their retention times and mass spectra. Quantify the amounts of cholesterol and 7-DHC by comparing their peak areas to the peak area of the internal standard.

Conclusion

This compound is a powerful tool for the specific inhibition of 7-dehydrocholesterol δ7-reductase, providing a reliable method for studying the terminal step of cholesterol biosynthesis. Its use in both in vitro and in vivo models allows for detailed investigation into the consequences of disrupted cholesterol synthesis. The experimental protocols provided in this guide offer a framework for researchers to utilize this compound in their own studies, contributing to a deeper understanding of cholesterol metabolism and related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 6. Six-month toxicity study of oral administration of D-003 in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jasem.com.tr [jasem.com.tr]

Unraveling BM 15766: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM 15766, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase, has played a pivotal role in advancing our understanding of cholesterol biosynthesis and its multifaceted role in cellular function and disease. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of BM 15766. It details the key experimental protocols that have been instrumental in characterizing this compound and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, this guide includes detailed diagrams of the signaling pathways and experimental workflows associated with BM 15766 research, offering a valuable resource for professionals in the field of drug development and biomedical research.

Discovery and Historical Context

BM 15766, chemically identified as 4-(2-[1-(4-chlorocinnamyl)piperazin-4-yl]ethyl]-benzoic acid), emerged in the mid-1980s from the research laboratories of Boehringer Mannheim, a German pharmaceutical and diagnostics company. The "BM" in its designation signifies its origin. Early publications by Aufenanger and colleagues in 1985 and 1986 laid the foundational understanding of this compound as a specific and potent inhibitor of the final step in the Bloch pathway of cholesterol biosynthesis.

Initially investigated for its hypocholesterolemic potential, the primary significance of BM 15766 evolved to become a crucial research tool. Its ability to induce a biochemical phenotype mimicking the human genetic disorder Smith-Lemli-Opitz syndrome (SLOS) by blocking the enzyme 7-dehydrocholesterol reductase (DHCR7) has made it an invaluable asset for studying the pathophysiology of this and other disorders related to cholesterol metabolism.

It is important to distinguish BM 15766 from "azalanstat." While both are involved in the broader field of cholesterol synthesis inhibition, azalanstat (B1665909) is a lanosterol (B1674476) 14α-demethylase inhibitor, acting at an earlier stage of the cholesterol biosynthesis pathway and possessing a different chemical structure.

Mechanism of Action

BM 15766 exerts its effect through the specific inhibition of 7-dehydrocholesterol reductase (DHCR7). This enzyme catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. By blocking this terminal step, BM 15766 leads to a reduction in cellular cholesterol levels and a concurrent accumulation of 7-DHC.

The consequences of this enzymatic inhibition are far-reaching, impacting various cellular processes:

-

Disruption of Cholesterol Homeostasis: The primary effect is a decrease in the availability of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.

-

Induction of a Smith-Lemli-Opitz Syndrome-like State: The accumulation of 7-DHC is a hallmark of SLOS, a congenital disorder characterized by a range of developmental abnormalities. The use of BM 15766 in animal models has been instrumental in studying the molecular basis of SLOS.

-

Modulation of Signaling Pathways: Cholesterol-rich membrane domains, often referred to as lipid rafts, are crucial for the proper functioning of many signaling pathways. By altering membrane composition, BM 15766 can indirectly influence these pathways, including the Sonic hedgehog (Shh) signaling pathway, which is critical during embryonic development.

-

Peroxisome Proliferation: Studies have shown that BM 15766 can induce the proliferation of peroxisomes, cellular organelles involved in various metabolic processes, including fatty acid oxidation.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of BM 15766.

Table 1: Effect of BM 15766 on Cholesterol Biosynthesis in Primary Rat Hepatocytes

| Concentration of BM 15766 | Inhibition of Cholesterol Biosynthesis from [¹⁴C]acetate |

| 1 µM | > 90% |

| 10 µM | > 90% |

Data extracted from studies by Aufenanger et al. (1985, 1986).

Table 2: In Vivo Effects of BM 15766 in Rats

| Treatment | Plasma Cholesterol | Plasma 7-Dehydrocholesterol |

| Control | Normal | Undetectable |

| BM 15766 (dose-dependent) | Significantly Reduced | Significantly Increased |

Qualitative summary from multiple in vivo studies.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of BM 15766.

In Vitro Inhibition of Cholesterol Biosynthesis in Primary Rat Hepatocytes

Objective: To determine the effect of BM 15766 on the synthesis of cholesterol from a radiolabeled precursor in primary liver cells.

Methodology:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from adult rats by collagenase perfusion of the liver.

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated dishes and maintained in a suitable culture medium.

-

Treatment: Cells are pre-incubated with varying concentrations of BM 15766 (e.g., 0.1 µM to 10 µM) for a specified period (e.g., 1-2 hours).

-

Radiolabeling: [¹⁴C]acetate is added to the culture medium, and the cells are incubated for a further period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Lipid Extraction: After incubation, the cells are washed and lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).

-

Saponification and Sterol Extraction: The lipid extract is saponified to hydrolyze esterified sterols, and the non-saponifiable fraction containing free sterols is extracted with a non-polar solvent like hexane.

-

Thin-Layer Chromatography (TLC): The extracted sterols are separated by TLC on silica (B1680970) gel plates using a solvent system that resolves cholesterol and its precursors.

-

Quantification: The spots corresponding to cholesterol and 7-dehydrocholesterol are scraped from the TLC plate, and the radioactivity is measured using a liquid scintillation counter. The percentage inhibition is calculated by comparing the radioactivity in the cholesterol spot of treated cells to that of control (vehicle-treated) cells.

Quantification of 7-Dehydrocholesterol and Cholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the levels of 7-dehydrocholesterol and cholesterol in biological samples (e.g., plasma, tissues) from animals treated with BM 15766.

Methodology:

-

Sample Preparation: A known amount of biological sample (e.g., plasma, homogenized tissue) is taken. An internal standard (e.g., epicoprostanol (B1214048) or a deuterated version of cholesterol) is added to correct for variations in extraction and analysis.

-

Lipid Extraction and Saponification: Lipids are extracted and saponified as described in the previous protocol.

-

Derivatization: The hydroxyl group of the sterols is derivatized to a more volatile form, typically a trimethylsilyl (B98337) (TMS) ether, by reacting the dried sterol extract with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for sterol separation. The separated sterols are then introduced into a mass spectrometer.

-

Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the TMS derivatives of cholesterol and 7-dehydrocholesterol, as well as the internal standard.

-

Quantification: The peak areas of the ions corresponding to cholesterol, 7-dehydrocholesterol, and the internal standard are measured. The concentrations of cholesterol and 7-dehydrocholesterol in the original sample are calculated by comparing their peak area ratios to the internal standard with a standard curve generated from known amounts of pure standards.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to BM 15766.

Conclusion

BM 15766 stands as a testament to the power of chemical probes in dissecting complex biological pathways. While its initial development may have been aimed at therapeutic applications for hypercholesterolemia, its enduring legacy lies in its role as a fundamental research tool. The ability to specifically inhibit 7-dehydrocholesterol reductase has provided invaluable insights into the critical functions of cholesterol and the pathological consequences of its dysregulation. The experimental protocols and data summarized herein provide a foundation for future research that will continue to build upon the knowledge gained from the study of this important molecule. As our understanding of the intricate roles of individual lipid species in health and disease continues to expand, the principles learned from the history of BM 15766 will undoubtedly continue to inform the development of new therapeutic strategies.

The Physiological Consequences of 7-Dehydrocholesterol Reductase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, elicits a cascade of physiological effects with profound implications for cellular function and organismal development. This technical guide provides an in-depth analysis of the biochemical and cellular consequences of DHCR7 inhibition, the associated human congenital disorder Smith-Lemli-Opitz Syndrome (SLOS), and the pharmacological tools used to model and study these effects. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to support researchers in this field.

Introduction

7-Dehydrocholesterol reductase (DHCR7) catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, a critical final step in de novo cholesterol synthesis.[1][2] Cholesterol is an indispensable component of cellular membranes, a precursor for steroid hormones and bile acids, and a key molecule in cellular signaling.[3][4] Consequently, the inhibition of DHCR7 disrupts cholesterol homeostasis, leading to a decrease in cholesterol levels and a concurrent accumulation of its precursor, 7-DHC.[1][5] This biochemical imbalance is the hallmark of Smith-Lemli-Opitz Syndrome (SLOS), an autosomal recessive disorder caused by mutations in the DHCR7 gene.[6][7] The study of DHCR7 inhibition, through both genetic models of SLOS and pharmacological inhibitors, provides crucial insights into the multifaceted roles of cholesterol and the pathological consequences of its dysregulation.

A number of pharmacological agents, including the experimental compounds AY9944 and BM-15766, are known to inhibit DHCR7.[8] Additionally, several FDA-approved medications, such as the antidepressant trazodone (B27368) and the antipsychotics aripiprazole (B633) and haloperidol, have been identified as off-target inhibitors of this enzyme.[3][5] These compounds serve as valuable tools for creating animal and cellular models that recapitulate the biochemical phenotype of SLOS, enabling detailed investigation into the syndrome's pathophysiology.[5][6]

Biochemical and Physiological Effects of DHCR7 Inhibition

The primary biochemical consequence of DHCR7 inhibition is a shift in the sterol profile, characterized by:

-

Decreased Cholesterol Levels: Reduced DHCR7 activity directly impairs the final step of cholesterol synthesis.[1] The extent of this reduction can vary depending on the severity of the enzyme inhibition.[9]

-

Accumulation of 7-Dehydrocholesterol (7-DHC): As the substrate for DHCR7, 7-DHC accumulates in tissues and plasma when the enzyme is inhibited.[1][5] Elevated 7-DHC is a key diagnostic marker for SLOS.[6]

-

Increased 7-DHC/Cholesterol Ratio: This ratio is a more sensitive indicator of DHCR7 dysfunction than the absolute levels of either sterol alone.

This altered sterol balance has significant physiological ramifications:

-

Impaired Cell Membrane Function: Cholesterol is vital for maintaining the integrity, fluidity, and function of cell membranes. Its deficiency and replacement by 7-DHC can disrupt lipid raft formation and membrane-associated signaling processes.[6]

-

Disrupted Sonic Hedgehog (Shh) Signaling: Cholesterol is essential for the proper post-translational modification and signaling of the Shh protein, a critical morphogen in embryonic development. Impaired Shh signaling due to cholesterol deficiency is thought to be a major contributor to the congenital malformations seen in SLOS.[10]

-

Increased Oxidative Stress: 7-DHC is significantly more susceptible to lipid peroxidation than cholesterol.[11] Its accumulation leads to the formation of various oxysterols, which can be cytotoxic and contribute to cellular damage.[12][13] This increased oxidative stress is implicated in the pathophysiology of SLOS, particularly in the retina and nervous system.[9][13]

-

Altered Vitamin D Synthesis: 7-DHC is a precursor to vitamin D3, being converted upon exposure to UVB radiation.[14][15] DHCR7 inhibition can therefore be viewed as a switch that diverts 7-DHC away from cholesterol synthesis and towards vitamin D production.[15][16]

-

Antiviral Activity: Some studies suggest that the accumulation of 7-DHC and other sterol intermediates due to DHCR7 inhibition may have antiviral effects, potentially by modulating cellular membranes or innate immune responses.[11][17]

Quantitative Data on DHCR7 Inhibition

The following tables summarize quantitative data from studies on DHCR7 inhibitors.

Table 1: IC50 Values of DHCR7 Inhibitors in Neuro2a Cells [11][17]

| Compound | Sterol IC50 (nM) | Viral Fluorescence IC50 (nM) |

| Cariprazine | 1.4 | 3.9 |

| Trazodone | 33 | 23 |

| Metoprolol | 208 | 180 |

Table 2: Effects of DHCR7 Inhibitors on Sterol Levels in Neuro2a Cells [5]

| Compound (Concentration) | 7-DHC Level (ng/μg protein) |

| Control | 0.2 |

| Aripiprazole (50 nM) | ~25 |

Table 3: Sterol Levels in an Animal Model of SLOS (AY9944-treated rats) [18]

| Tissue | 7-DHC/Cholesterol Mole Ratio (Treated) | 7-DHC/Cholesterol Mole Ratio (Control) |

| Serum, Retina, Liver, Brain | >5:1 | <0.01 |

Experimental Protocols

Cell Culture Model of DHCR7 Inhibition

Objective: To assess the effect of a test compound on DHCR7 activity in a neuronal cell line.

Materials:

-

Neuro2a cells (murine neuroblastoma cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Test compound (e.g., Trazodone) dissolved in a suitable solvent (e.g., DMSO)

-

6-well cell culture plates

-

Reagents for protein quantification (e.g., BCA assay)

-

Reagents and equipment for sterol extraction and analysis (e.g., hexane, internal standards, GC-MS or LC-MS/MS)

Procedure:

-

Cell Seeding: Seed Neuro2a cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Once cells reach approximately 70-80% confluency, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (solvent only).

-

Incubation: Incubate the cells with the compound for a predetermined time (e.g., 24-48 hours).

-

Cell Lysis and Protein Quantification: Wash the cells with phosphate-buffered saline (PBS) and lyse them. Determine the protein concentration of the cell lysates.

-

Sterol Extraction: Extract lipids from the cell lysates using an appropriate organic solvent system (e.g., Folch method).

-

Sterol Analysis: Analyze the extracted sterols by GC-MS or LC-MS/MS to quantify the levels of cholesterol and 7-DHC.

-

Data Normalization: Normalize the sterol levels to the protein concentration of the respective samples.

Pharmacologically-Induced Animal Model of SLOS

Objective: To create a rat model that biochemically mimics SLOS using the DHCR7 inhibitor AY9944.

Materials:

-

Sprague-Dawley rats (pregnant females for developmental studies or adult rats)

-

AY9944

-

Vehicle for AY9944 administration (e.g., water)

-

Osmotic pumps (for continuous delivery) or gavage needles (for oral administration)

-

Cholesterol-free chow

-

Equipment for blood and tissue collection

-

Reagents and equipment for sterol extraction and analysis from plasma and tissues

Procedure:

-

Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the start of the experiment.

-

Drug Administration:

-

Continuous Delivery: Implant osmotic pumps containing AY9944 subcutaneously in anesthetized rats. This method provides a steady-state concentration of the inhibitor.[18]

-

Oral Gavage: Administer AY9944 orally via gavage at a specified dose and frequency.

-

-

Diet: Provide a cholesterol-free diet to ensure that the measured cholesterol is from de novo synthesis.

-

Monitoring: Monitor the animals for any signs of toxicity or developmental abnormalities.

-

Sample Collection: At the end of the study period, collect blood and tissues (e.g., liver, brain, retina) for sterol analysis.

-

Sterol Analysis: Extract and analyze sterols from plasma and tissue homogenates as described for the cell culture model.

Visualizations

Caption: Cholesterol biosynthesis via the Kandutsch-Russell pathway and the branch point for Vitamin D synthesis.

Caption: General experimental workflows for studying DHCR7 inhibition in vitro and in vivo.

Caption: Key downstream physiological effects resulting from the inhibition of DHCR7.

Conclusion

The inhibition of 7-dehydrocholesterol reductase has far-reaching physiological consequences, primarily driven by the dual effects of cholesterol deficiency and 7-dehydrocholesterol accumulation. Research in this area is critical for understanding the pathogenesis of Smith-Lemli-Opitz Syndrome and for identifying potential therapeutic interventions. Furthermore, the off-target inhibition of DHCR7 by various approved drugs highlights the importance of considering cholesterol biosynthesis in drug development and safety assessment. The experimental models and analytical techniques described in this guide provide a framework for continued investigation into the intricate roles of DHCR7 and the broader implications of its inhibition.

References

- 1. What are DHCR7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]

- 7. Smith-Lemli-Opitz syndrome: MedlinePlus Genetics [medlineplus.gov]

- 8. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 9. Living with SLOS - Smith-Lemli-Opitz Foundation [smithlemliopitz.org]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 15. DHCR7: A vital enzyme switch between cholesterol and vitamin D production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

Preliminary Efficacy of BM 15766 Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM 15766 sulfate (B86663) is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) δ7-reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, BM 15766 sulfate effectively reduces cellular and plasma cholesterol levels. This targeted mechanism of action has positioned this compound as a valuable research tool for studying cholesterol metabolism and as a potential therapeutic agent for hypercholesterolemia. Furthermore, its ability to induce a biochemical phenotype mimicking Smith-Lemli-Opitz syndrome (SLOS) in animal models provides a crucial platform for investigating the pathophysiology of this inherited disorder. This technical guide summarizes the preliminary efficacy data of this compound, details key experimental protocols for its evaluation, and explores its impact on relevant signaling pathways.

Core Mechanism of Action

This compound exerts its hypolipidemic effect by directly inhibiting the enzymatic activity of 7-dehydrocholesterol δ7-reductase.[1] This enzyme catalyzes the reduction of the C7-C8 double bond in 7-DHC to synthesize cholesterol. Inhibition of DHCR7 leads to a dose-dependent decrease in cholesterol production and a concurrent accumulation of its precursor, 7-DHC, and other upstream sterols.[1][2]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Result | Citation |

| HL-60 | Inhibition of cholesterol biosynthesis | IC50 | 500 nM | [3] |

| Primary Rat Hepatocytes | [14C]-Acetate Incorporation | Cholesterol Synthesis Inhibition | >90% | [1][4] |

Table 2: In Vivo Efficacy of this compound in Rats

| Parameter | Dosage | Duration | Effect | Citation |

| Total Serum Sterol Content | Not specified | Not specified | Marked reduction | [5] |

| Serum Triglycerides | Not specified | Not specified | Reduction | [6] |

| Serum 7-Dehydrocholesterol | Not specified | Not specified | Accumulation to 25-44% of total sterols | [2] |

| Serum 8-Dehydrocholesterol | Not specified | Not specified | Accumulation | [2] |

Key Experimental Protocols

Primary Rat Hepatocyte Isolation and Culture

This protocol is essential for in vitro studies of hepatic cholesterol metabolism.

Materials:

-

Adult Sprague-Dawley rats (200-300g)

-

Collagenase solution

-

Perfusion buffer

-

Hepatocyte wash medium

-

Williams' Medium E (supplemented)

-

Collagen-coated culture plates

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Perform a two-step in situ collagenase perfusion of the liver via the portal vein.

-

Excise the perfused liver and gently dissociate the hepatocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Purify the hepatocytes by low-speed centrifugation.

-

Assess cell viability using trypan blue exclusion.

-

Plate the viable hepatocytes on collagen-coated plates in supplemented Williams' Medium E.

-

Allow the cells to attach for several hours before initiating experimental treatments.

[14C]-Acetate Incorporation Assay for Cholesterol Synthesis

This assay measures the rate of de novo cholesterol synthesis.

Materials:

-

Cultured primary rat hepatocytes

-

This compound (various concentrations)

-

[14C]-Acetate

-

Scintillation fluid and counter

Procedure:

-

Treat cultured hepatocytes with varying concentrations of this compound for a predetermined time.

-

Add a known amount of [14C]-acetate to the culture medium.

-

Incubate for a specified period to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

-

Wash the cells to remove unincorporated [14C]-acetate.

-

Lyse the cells and extract the lipids.

-

Separate the lipid fractions using thin-layer chromatography (TLC).

-

Scrape the cholesterol band from the TLC plate.

-

Quantify the amount of incorporated [14C] in the cholesterol fraction using a scintillation counter.

-

Calculate the percentage inhibition of cholesterol synthesis relative to untreated control cells.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols

GC-MS is the gold standard for the separation and quantification of cholesterol and its precursors.

Materials:

-

Serum or cell lysate samples

-

Internal standards (e.g., epicoprostanol)

-

Saponification reagent (e.g., ethanolic KOH)

-

Extraction solvent (e.g., hexane)

-

Derivatization agent (e.g., BSTFA)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

To a known volume of serum or cell lysate, add an internal standard.

-

Perform alkaline saponification to hydrolyze sterol esters.

-

Extract the non-saponifiable lipids (including sterols) with an organic solvent.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried lipid extract in a derivatization agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

Incubate at an elevated temperature to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the sterols based on their retention times on the capillary column using a defined temperature program.

-

Identify the individual sterols based on their characteristic mass spectra.

-

Quantify the sterols by comparing their peak areas to that of the internal standard.

-

Signaling Pathways and Logical Relationships

Cholesterol Biosynthesis Pathway

This compound's primary target is the final step of the cholesterol biosynthesis pathway.

Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on 7-dehydrocholesterol δ7-reductase.

Experimental Workflow for In Vitro Efficacy Testing

A logical workflow for assessing the in vitro efficacy of this compound.

Caption: Experimental workflow for determining the in vitro efficacy of this compound in primary rat hepatocytes.

Potential Impact on Hedgehog Signaling Pathway

Inhibition of DHCR7 and the subsequent alteration of sterol levels may impact the Hedgehog signaling pathway, where cholesterol plays a crucial role in the function of the Smoothened (Smo) receptor.[7][8][9]

Caption: Potential influence of this compound on the Hedgehog signaling pathway through the modulation of cholesterol levels.

Conclusion

Preliminary studies demonstrate that this compound is a potent inhibitor of DHCR7, leading to a significant reduction in cholesterol synthesis and an accumulation of 7-DHC. These findings, supported by the detailed experimental protocols provided, establish this compound as a critical tool for research in cholesterol metabolism and related diseases. Further investigation into its effects on signaling pathways, such as the Hedgehog pathway, will provide deeper insights into the multifaceted roles of cholesterol in cellular function.

References

- 1. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol biosynthesis inhibited by BM15.766 induces holoprosencephaly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Elevation of 7-dehydrocholesterol concentrations in serum and liver and pericentral peroxisome proliferation in hepatocytes of rats after inhibition of cholesterol biosynthesis by BM 15,766] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of BM 15.766 on serum lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Negative regulation of Hedgehog signaling by the cholesterogenic enzyme 7-dehydrocholesterol reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Toxicological Profile of BM 15766 Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

BM 15766 sulfate (B86663), also known by its chemical name 4-[2-[4-[3-(4-Chlorophenyl)-2-propenyl]-1- piperazinyl]ethyl]benzoic acid sulfate, is a piperazine (B1678402) derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 86621-94-5[1] |

| Molecular Formula | C22H25ClN2O2 · H2SO4[1] |

| Molecular Weight | 482.98 g/mol [1] |

| Appearance | White to off-white solid[2] |

| Solubility | Soluble in DMSO (4 mg/mL), insoluble in water[1] |

| Storage | 2-8 °C[1] |

Mechanism of Action

BM 15766 sulfate exerts its pharmacological and toxicological effects by inhibiting 7-dehydrocholesterol-δ7-reductase, the enzyme responsible for the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][3] This inhibition leads to a decrease in endogenous cholesterol levels and a concurrent accumulation of the cholesterol precursor, 7-dehydrocholesterol (B119134) (7-DHC), as well as 8-dehydrocholesterol (B109809) (8-DHC).[1] This biochemical phenotype is analogous to the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS), making this compound a valuable tool for studying the pathophysiology of this disease.[1]

Figure 1: Mechanism of Action of this compound.

Toxicological Profile

The toxicological profile of this compound is intrinsically linked to its mechanism of action. The disruption of cholesterol homeostasis has profound consequences, particularly during embryonic development and in tissues with high rates of sterol synthesis.

Developmental and Reproductive Toxicity

The most significant and well-documented toxicity of this compound is its teratogenicity. Administration to pregnant rats induces a spectrum of severe congenital malformations, most notably holoprosencephaly (HPE), a condition characterized by impaired forebrain cleavage.[1] Other observed anomalies include limb and male genitalia defects.[1]

This teratogenic effect is a direct consequence of cholesterol deficiency during embryogenesis. Cholesterol is essential for the proper functioning of the Sonic Hedgehog (Shh) signaling pathway, which plays a pivotal role in patterning the developing central nervous system, face, and limbs. The Shh protein requires covalent attachment of cholesterol for its proper processing, secretion, and signaling activity. Inhibition of cholesterol synthesis by this compound disrupts Shh signaling, leading to the observed developmental defects.

Figure 2: Disruption of Sonic Hedgehog Signaling by this compound.

Hepatic Effects

In rats, administration of this compound leads to a notable proliferation of peroxisomes in the perivenous regions of the hepatic lobules.[1] This effect is observed in both sexes. Interestingly, this peroxisome proliferation occurs without a simultaneous induction of the peroxisomal fatty acid β-oxidation system, suggesting a distinct regulatory mechanism compared to other peroxisome proliferators.[4] The proliferation is considered an adaptive response to the significant reduction in serum cholesterol levels.[5]

Figure 3: Hepatic Effects of this compound.